molecular formula C24H29NO2 B15209701 Cis-3-phenyl-5-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)cyclohexanone

Cis-3-phenyl-5-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)cyclohexanone

Cat. No.: B15209701
M. Wt: 363.5 g/mol
InChI Key: YKGIKNKYGFSJNU-YADHBBJMSA-N
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Description

Cis-3-phenyl-5-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)cyclohexanone is a complex organic compound featuring a cyclohexanone core with phenyl and pyrrolidinyl ethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-3-phenyl-5-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)cyclohexanone typically involves multi-step organic reactions. One common approach is to start with the cyclohexanone core and introduce the phenyl and pyrrolidinyl ethoxy groups through a series of substitution and addition reactions. Key steps may include:

    Formation of the cyclohexanone core: This can be achieved through cyclization reactions.

    Introduction of the phenyl group: This step often involves Friedel-Crafts alkylation or acylation.

    Attachment of the pyrrolidinyl ethoxy group: This can be done through nucleophilic substitution reactions, where the pyrrolidine ring is introduced via an ethoxy linker.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cis-3-phenyl-5-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the ketone group to an alcohol.

    Substitution: The phenyl and pyrrolidinyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

Cis-3-phenyl-5-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)cyclohexanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to the presence of the pyrrolidine ring.

    Biological Studies: The compound can be used to study receptor-ligand interactions, especially in the context of neurotransmitter systems.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of Cis-3-phenyl-5-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)cyclohexanone involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring is known to enhance binding affinity to certain proteins, potentially modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share structural similarities and are used in similar applications.

    Cyclohexanone derivatives: Other cyclohexanone-based compounds with different substituents can be compared in terms of their chemical reactivity and biological activity.

Uniqueness

Cis-3-phenyl-5-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)cyclohexanone is unique due to the combination of its cyclohexanone core with phenyl and pyrrolidinyl ethoxy groups. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H29NO2

Molecular Weight

363.5 g/mol

IUPAC Name

(3R,5S)-3-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]cyclohexan-1-one

InChI

InChI=1S/C24H29NO2/c26-23-17-21(19-6-2-1-3-7-19)16-22(18-23)20-8-10-24(11-9-20)27-15-14-25-12-4-5-13-25/h1-3,6-11,21-22H,4-5,12-18H2/t21-,22+/m1/s1

InChI Key

YKGIKNKYGFSJNU-YADHBBJMSA-N

Isomeric SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3C[C@H](CC(=O)C3)C4=CC=CC=C4

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3CC(CC(=O)C3)C4=CC=CC=C4

Origin of Product

United States

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